molecular formula C14H14OS B2933230 [2-(Benzylsulfanyl)phenyl]methanol CAS No. 4521-45-3

[2-(Benzylsulfanyl)phenyl]methanol

Cat. No. B2933230
CAS RN: 4521-45-3
M. Wt: 230.33
InChI Key: JSUMKLFZCNFVRS-UHFFFAOYSA-N
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Description

“[2-(Benzylsulfanyl)phenyl]methanol” is an organic compound with the chemical formula C14H14OS . It has a molecular weight of 230.33 . The compound appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (2-benzylsulfanylphenyl)methanol . The compound’s structure can be represented by the SMILES string: C1=CC=C(C=C1)CSC2=CC=CC=C2CO .


Physical And Chemical Properties Analysis

“[2-(Benzylsulfanyl)phenyl]methanol” is a powder . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Catalysis and Synthesis

  • In(OTf)3-Catalyzed Tandem Reactions : Furan-2-yl(phenyl)methanol derivatives were involved in aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, producing 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This methodology is highlighted for its efficiency, selectivity, and low catalyst loading (B. Reddy et al., 2012).

  • RuCl3-Catalyzed N-Methylation and Transfer Hydrogenation : Utilizing methanol as both a hydrogen source and C1 synthon, this study presents a clean method for the selective N-methylation of amines and transfer hydrogenation of nitroarenes to anilines, highlighting the synthetic value of this approach in producing pharmaceutical agents through late-stage functionalization (Naina Sarki et al., 2021).

Material Science and Engineering

  • Polymer Solar Cells Enhanced by Methanol Treatment : The efficiency of polymer solar cells was significantly enhanced through methanol treatment, showing improvements in voltage, charge-transport property, and reduced charge recombination. This indicates the role of methanol in optimizing the performance of solar cell devices (Huiqiong Zhou et al., 2013).

Environmental and Green Chemistry

  • CO2 Promoted Hydrogenolysis in Methanol and Water : Demonstrating the hydrogenolysis of benzylic alcohols and derivatives using CO2-expanded methanol and compressed CO2/water as green solvents. This study showcases the enhancement of reaction conversions and the potential environmental benefits of using CO2 and methanol in chemical processes (Hsin-Wei Lin et al., 2013).

Analytical and Physical Chemistry

  • Methanol's Impact on Lipid Dynamics : Investigating methanol's effects on lipid dynamics, this research found that methanol accelerates 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, revealing its potential influence on bilayer composition and the importance of solvent selection in biomembrane studies (Michael H. L. Nguyen et al., 2019).

Safety and Hazards

Safety data for “[2-(Benzylsulfanyl)phenyl]methanol” is currently unavailable online . For more information, it’s recommended to request a Safety Data Sheet (SDS) from the manufacturer .

properties

IUPAC Name

(2-benzylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMKLFZCNFVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzylsulfanyl)phenyl]methanol

Synthesis routes and methods

Procedure details

To a solution of 2-benzylsulfanyl benzoic acid 3 (50 mg, 0.206 mmol) in THF at 0° C. was added LiAlH4 (0.62 mL of a 1.0 mL solution in THF, 0.62 mmol) and the mixture was stirred at 0° C. for 15 minutes then allowed to warm to room temperature. The solution was stirred for 2 hours. The mixture was cooled at 0° C. then methanol (MeOH) was added slowly followed by HCl (0.5N) and tetrahydrofuran (THF). The mixture was stirred at room temperature for 30 minutes. It was then concentrated to remove THF, extracted with CH2Cl2 (3X), dried over MgSO4, filtered and concentrated to give 30 mg of the product as a yellow oil.
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